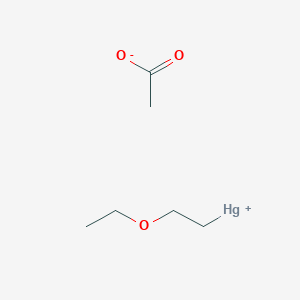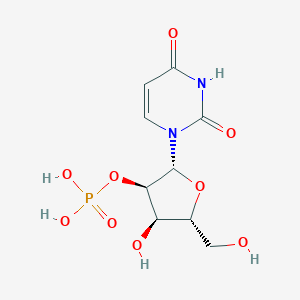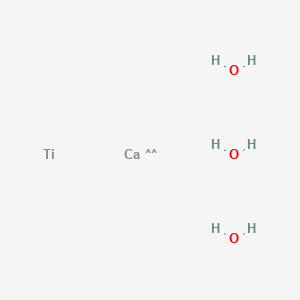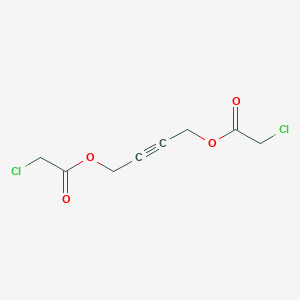
2-Ethoxyethylmercury acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethylmercury acetate is a chemical compound that has been used in scientific research for various purposes. It is a derivative of mercury, which is a toxic heavy metal. However, 2-Ethoxyethylmercury acetate has unique properties that make it useful in certain applications. In
Mécanisme D'action
The mechanism of action of 2-Ethoxyethylmercury acetate is not fully understood. However, it is believed that the compound can bind to sulfhydryl groups on proteins and enzymes, disrupting their function. This can lead to cellular damage and toxicity.
Effets Biochimiques Et Physiologiques
2-Ethoxyethylmercury acetate has been shown to have toxic effects on various biological systems. It can cause oxidative stress, mitochondrial dysfunction, and DNA damage. In addition, it can affect the immune system and lead to inflammation. These effects can be observed in both in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethoxyethylmercury acetate in lab experiments is its high solubility in organic solvents. This makes it easy to use in various reactions and analytical techniques. However, the compound is highly toxic and requires careful handling and disposal. It is also expensive and not readily available.
Orientations Futures
There are several future directions for research involving 2-Ethoxyethylmercury acetate. One area of interest is the development of safer and more effective mercury chelators. Another area is the study of the compound's effects on specific biological systems, such as the nervous system or the immune system. In addition, there is a need for further research on the environmental impact of mercury compounds, including 2-Ethoxyethylmercury acetate.
Conclusion:
2-Ethoxyethylmercury acetate is a chemical compound that has been used in scientific research for various purposes. It is synthesized by reacting ethylene oxide with mercuric acetate and has unique properties that make it useful in certain applications. The compound has toxic effects on various biological systems and requires careful handling and disposal. However, there are several future directions for research involving 2-Ethoxyethylmercury acetate, including the development of safer mercury chelators and the study of its effects on specific biological systems.
Méthodes De Synthèse
2-Ethoxyethylmercury acetate can be synthesized by reacting ethylene oxide with mercuric acetate in the presence of a catalyst. The reaction produces 2-Ethoxyethylmercury acetate as a white crystalline solid. The purity of the compound can be improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
2-Ethoxyethylmercury acetate has been used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis reactions. It can also be used as a reference standard for analytical chemistry techniques. In addition, 2-Ethoxyethylmercury acetate has been used in the study of mercury toxicity and its effects on the environment.
Propriétés
Numéro CAS |
124-08-3 |
|---|---|
Nom du produit |
2-Ethoxyethylmercury acetate |
Formule moléculaire |
C6H12HgO3 |
Poids moléculaire |
332.75 g/mol |
Nom IUPAC |
2-ethoxyethylmercury(1+);acetate |
InChI |
InChI=1S/C4H9O.C2H4O2.Hg/c1-3-5-4-2;1-2(3)4;/h1,3-4H2,2H3;1H3,(H,3,4);/q;;+1/p-1 |
Clé InChI |
FAVXZIAISXPFRT-UHFFFAOYSA-M |
SMILES |
CCOCC[Hg+].CC(=O)[O-] |
SMILES canonique |
CCOCC[Hg+].CC(=O)[O-] |
Autres numéros CAS |
124-08-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Spiro[3.3]heptane](/img/structure/B86710.png)







![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)

